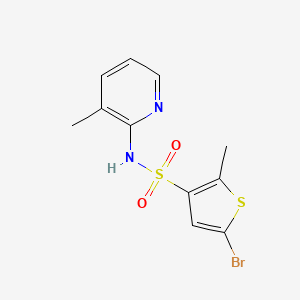![molecular formula C20H26N4O5 B14906309 N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-L-leucyl-L-proline](/img/structure/B14906309.png)
N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-L-leucyl-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Hydroxy-1,2-dihydroquinoxaline-1-carbonyl)-L-leucyl-L-proline is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a quinoxaline ring, a leucine residue, and a proline residue, making it a hybrid molecule with diverse chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-1,2-dihydroquinoxaline-1-carbonyl)-L-leucyl-L-proline typically involves multiple steps, starting with the preparation of the quinoxaline ring. The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a dicarbonyl compound under acidic conditions. The resulting quinoxaline derivative is then subjected to hydroxylation to introduce the hydroxy group at the 3-position.
The next step involves the coupling of the quinoxaline derivative with L-leucine and L-proline. This is usually achieved through peptide bond formation using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM).
Industrial Production Methods
Industrial production of (3-Hydroxy-1,2-dihydroquinoxaline-1-carbonyl)-L-leucyl-L-proline may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
(3-Hydroxy-1,2-dihydroquinoxaline-1-carbonyl)-L-leucyl-L-proline can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 3-position of the quinoxaline ring can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoxaline derivatives.
科学研究应用
(3-Hydroxy-1,2-dihydroquinoxaline-1-carbonyl)-L-leucyl-L-proline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
作用机制
The mechanism of action of (3-Hydroxy-1,2-dihydroquinoxaline-1-carbonyl)-L-leucyl-L-proline involves its interaction with specific molecular targets and pathways. The quinoxaline ring can interact with various enzymes and receptors, modulating their activity. The leucine and proline residues can influence the compound’s binding affinity and specificity, enhancing its biological effects.
相似化合物的比较
Similar Compounds
- (3-Hydroxy-1,2-dihydroquinoxaline-1-carbonyl)-L-leucyl-L-alanine
- (3-Hydroxy-1,2-dihydroquinoxaline-1-carbonyl)-L-leucyl-L-valine
- (3-Hydroxy-1,2-dihydroquinoxaline-1-carbonyl)-L-leucyl-L-isoleucine
Uniqueness
(3-Hydroxy-1,2-dihydroquinoxaline-1-carbonyl)-L-leucyl-L-proline is unique due to the presence of the proline residue, which imparts distinct conformational properties to the molecule. This can influence its interaction with biological targets and its overall stability, making it a valuable compound for various applications.
属性
分子式 |
C20H26N4O5 |
|---|---|
分子量 |
402.4 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-4-methyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]pentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H26N4O5/c1-12(2)10-14(18(26)23-9-5-8-16(23)19(27)28)22-20(29)24-11-17(25)21-13-6-3-4-7-15(13)24/h3-4,6-7,12,14,16H,5,8-11H2,1-2H3,(H,21,25)(H,22,29)(H,27,28)/t14-,16-/m0/s1 |
InChI 键 |
ABGLMHPLWOWSIG-HOCLYGCPSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)N2CC(=O)NC3=CC=CC=C32 |
规范 SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)N2CC(=O)NC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



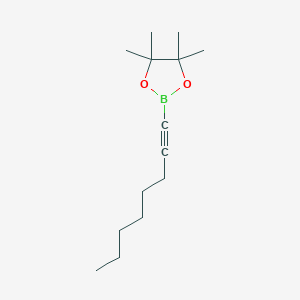
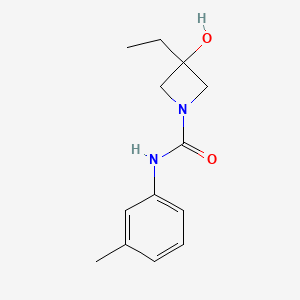
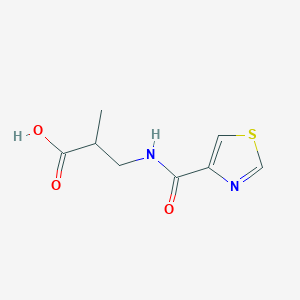
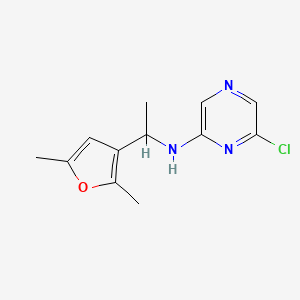
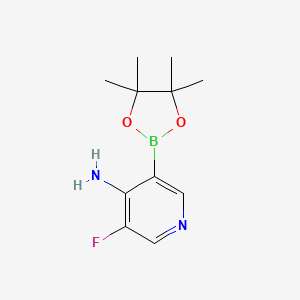
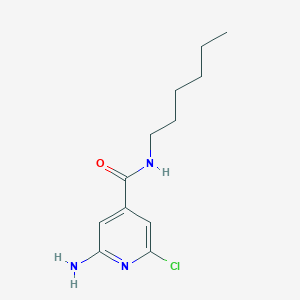
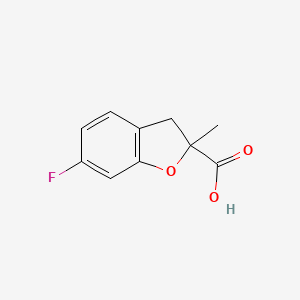
![8-Ethynyl-6-methoxyimidazo[1,5-a]pyridine](/img/structure/B14906285.png)
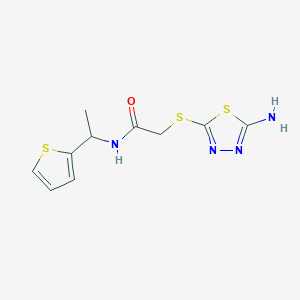

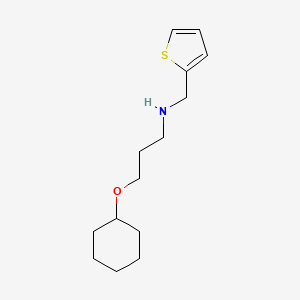
![2-[(E)-2-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B14906301.png)
